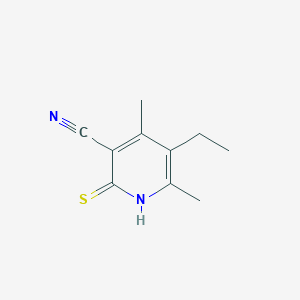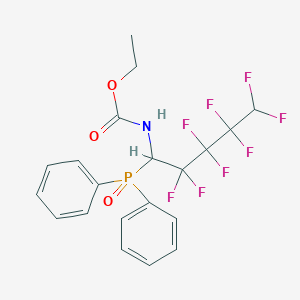
5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Vue d'ensemble
Description
5-Ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is a nitrile and a member of pyridines . It has a molecular formula of C10H12N2S .
Molecular Structure Analysis
The molecular structure of 5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile includes an ethyl group attached to the 5-position of the pyridine ring, and methyl groups attached to the 4 and 6 positions . The 2-position of the ring contains a sulfanylidene group, and the 3-position contains a carbonitrile group .Physical And Chemical Properties Analysis
The molecular weight of 5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is 192.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass is 192.07211956 g/mol . The topological polar surface area is 67.9 Ų . The heavy atom count is 13 .Applications De Recherche Scientifique
Synthesis of Disulfides
The compound is used in the synthesis of bis(pyrid-2-yl) disulfides through oxidation reactions . These disulfides are of interest due to their biological activity and structural importance in peptides. They have been studied as drug delivery systems, chemosensors, and materials for rechargeable lithium batteries.
Molecular Docking Studies
Molecular docking studies have shown that derivatives of this compound exhibit affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting potential anti-HIV activity .
Organic Synthesis
This compound serves as a precursor in various organic synthesis reactions. It can be alkylated to obtain substituted 2-alkylsulfanyl-4,6-dimethylpyridine-3-carbonitriles, which are useful intermediates in the synthesis of more complex organic molecules .
Electrochemical Studies
The compound’s derivatives have been used to study the mechanism of electrochemical oxidation, which is essential for understanding redox reactions in organic chemistry .
Corrosion Inhibition
Derivatives of this compound have been reported to act as acid corrosion inhibitors for low-carbon steel, which is crucial for industrial applications to prevent material degradation .
Heterocyclic Chemistry
The compound is involved in the construction of heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals .
Coordination Chemistry
Due to the presence of donor atoms like nitrogen and sulfur, derivatives of this compound can be used as ligands to prepare complex compounds with various metals, which have applications ranging from catalysis to materials science .
Analytical Chemistry
In analytical chemistry, this compound can be used to develop new methodologies for the detection and quantification of various analytes, leveraging its unique chemical properties .
Propriétés
IUPAC Name |
5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-4-8-6(2)9(5-11)10(13)12-7(8)3/h4H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGWNWCXQYTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)C(=C1C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Morpholinyl(phenyl)methylene]malononitrile](/img/structure/B377467.png)
![4-[(2-bromophenyl)(phenyl)methylene]-1(4H)-naphthalenone](/img/structure/B377468.png)
methylene]-N-(4-methoxyphenyl)amine](/img/structure/B377469.png)
methylene]amine](/img/structure/B377472.png)


methyl]-1-piperazinyl}(hydroxyimino)methyl](4-morpholinyl)phosphoryl]morpholine](/img/structure/B377477.png)
![2-[(1,5-Dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide](/img/structure/B377478.png)



![N'-{4-nitrophenyl}[di(4-morpholinyl)]-N-phenylphosphinecarbohydrazonamide oxide](/img/structure/B377486.png)

